molecular formula C9H5F3N2O2 B8140724 5-nitro-3-(trifluoromethyl)-1H-indole

5-nitro-3-(trifluoromethyl)-1H-indole

Cat. No.: B8140724
M. Wt: 230.14 g/mol
InChI Key: XWZTZZPQCUUTRS-UHFFFAOYSA-N
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Description

5-nitro-3-(trifluoromethyl)-1H-indole is a compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3-(trifluoromethyl)-1H-indole typically involves the nitration of 3-(trifluoromethyl)-1H-indole. One common method is the direct nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow nitration processes, which offer better control over reaction conditions and can be easily scaled up. Additionally, the use of safer nitrating agents and solvents may be preferred to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

5-nitro-3-(trifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Oxidation: Although less common, the indole ring can be oxidized under strong oxidative conditions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-amino-3-(trifluoromethyl)-1H-indole.

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

5-nitro-3-(trifluoromethyl)-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Materials Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties, which are useful in various technological applications.

Mechanism of Action

The mechanism of action of 5-nitro-3-(trifluoromethyl)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1H-indole: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

    3-(trifluoromethyl)-1H-indole:

    5-amino-3-(trifluoromethyl)-1H-indole: A reduced form of 5-nitro-3-(trifluoromethyl)-1H-indole with different chemical and biological properties.

Uniqueness

The presence of both the nitro and trifluoromethyl groups in this compound makes it unique compared to its analogs. The nitro group provides a site for further chemical modifications, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

5-nitro-3-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-4-13-8-2-1-5(14(15)16)3-6(7)8/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZTZZPQCUUTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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